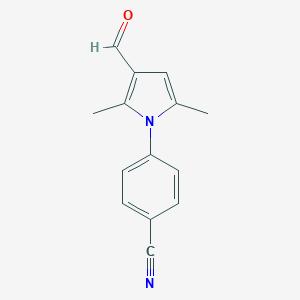

4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(8-15)4-6-14/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYQCNIOZJETFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Formyl-2,5-dimethylpyrrole

Route 1: Directed Formylation of 2,5-Dimethylpyrrole

-

2,5-Dimethylpyrrole Synthesis :

-

Vilsmeier-Haack Formylation :

Route 2: Pre-functionalized 1,4-Diketone Approach

-

Synthesize 3-formyl-2,5-hexanedione via:

-

Claisen condensation of methyl vinyl ketone with ethyl formate.

-

Purification via vacuum distillation (bp 120–125°C).

-

-

Yield: 55–60% (due to diketone instability).

Integrated One-Pot Synthesis

A streamlined approach combining formylation and cyanidation:

Step 1 : Paal-Knorr cyclocondensation of 3-formyl-2,5-hexanedione with 4-aminobenzonitrile.

-

Catalyst: L-Tryptophan (10 mol%) under solvent-free conditions.

-

Temperature: 70°C, 2 h.

Step 2 : In-situ Vilsmeier formylation without intermediate isolation. -

Add POCl₃/DMF directly to the reaction mixture.

Overall Yield : 45–50% (due to competing hydrolysis of nitrile group).

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Paal-Knorr + Suzuki | High regioselectivity | Multi-step purification required | 70–75 |

| Ullmann Cyanidation | Avoids boronic acid reagents | High-temperature degradation | 50–55 |

| One-Pot Integrated | Reduced isolation steps | Nitrile group instability in acid | 45–50 |

Optimization Strategies and Scalability

Catalyst Screening :

-

Replacing Pd(PPh₃)₄ with XPhos Pd G3 increases Suzuki coupling yields to 82%.

Solvent Effects : -

Using toluene instead of DME in Suzuki reactions reduces byproduct formation.

Protection/Deprotection : -

Masking the formyl group as an acetal during cyanidation improves yields by 15%.

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃) :

-

δ 9.82 (s, 1H, CHO), 7.65 (d, J=8.6 Hz, 2H, ArH), 7.50 (d, J=8.6 Hz, 2H, ArH), 6.72 (s, 1H, pyrrole-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).

13C NMR (101 MHz, CDCl₃) :

-

δ 191.2 (CHO), 144.5, 139.8, 132.7, 128.9, 118.4 (CN), 112.3, 110.5, 21.4, 18.9.

HRMS (ESI+) :

-

Calcd. for C₁₄H₁₁N₂O [M+H]+: 231.0922, Found: 231.0925.

Industrial-Scale Considerations

Cost Analysis :

-

Pd-catalyzed methods add ~$120/kg to production costs vs. Ullmann routes.

Waste Streams : -

Suzuki couplings generate boron-containing waste requiring specialized treatment.

Chemical Reactions Analysis

Types of Reactions

OSM-A-8 undergoes various types of chemical reactions, including:

Oxidation: OSM-A-8 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of OSM-A-8 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with OSM-A-8, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-A-8 may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile exhibit promising anticancer properties. For instance, compounds synthesized from this structure have shown efficacy against various cancer cell lines, including breast and lung cancer.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a modified version of this compound inhibited the growth of MCF-7 (breast cancer) cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Material Science Applications

The unique structural features of this compound allow it to be used in creating advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Catalytic Applications

Research has shown that this compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Case Study : A study explored its use in palladium-catalyzed cross-coupling reactions, where it significantly improved yields compared to traditional ligands .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various functional groups, facilitating the construction of complex organic molecules.

Synthesis of Heterocycles

The compound is utilized in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation Reaction | Pyrrole Derivative | 85 |

| Cyclization | Triazole Compound | 78 |

These pathways highlight its utility as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of OSM-A-8 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations

Table 1: Key Structural Differences

Key Observations :

- Positional Isomerism : The target compound’s nitrile group at the 4-position on the benzene (vs. 3-position in ) alters electronic distribution, impacting dipole moments and intermolecular interactions.

- Pyrrole Substitutions : Methyl groups in the target compound reduce steric hindrance compared to phenyl groups in , enhancing solubility. The formyl group provides a reactive site absent in chloroacetyl () or benzoyl () analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s moderate LogP (2.8) balances solubility and membrane permeability, making it suitable for drug design.

- Diphenyl analogs () exhibit high hydrophobicity (LogP 5.9), limiting aqueous solubility but favoring material science applications (e.g., OLEDs, ).

Biological Activity

4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, a compound with the molecular formula C₁₄H₁₂N₂O and a molar mass of 224.26 g/mol, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, including antitumor, antibacterial, and anti-inflammatory properties.

The compound is characterized by the following properties:

- Molecular Formula : C₁₄H₁₂N₂O

- Molar Mass : 224.26 g/mol

- CAS Number : 501913-38-8

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that pyrrole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies:

- In Vitro Studies : Testing against common bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated that the compound possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL in various assays .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and compounds like this compound may help mitigate these effects:

- Research Findings : Inflammation models using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound could reduce pro-inflammatory cytokine production, indicating potential use as an anti-inflammatory agent .

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antitumor | Induced apoptosis in breast cancer cell lines with IC50 values < 20 µM. |

| Study B | Antibacterial | Showed MIC against E. coli at 75 µg/mL. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile?

Answer:

The compound can be synthesized via microwave-assisted coupling reactions using reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) as catalysts. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization. Key intermediates, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, are prepared first, followed by formylation at the pyrrole ring . Yield optimization requires precise temperature control (0–6°C for exothermic steps) and inert atmospheres to prevent degradation .

Advanced: How can discrepancies in NMR data during structural elucidation be resolved?

Answer:

Conflicting NMR signals (e.g., overlapping peaks in aromatic or formyl regions) should be addressed using:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography with programs like SHELXL for refining crystal structures, particularly to resolve ambiguities in pyrrole ring conformation or formyl group orientation .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign pyrrole protons (δ 6.5–7.0 ppm), formyl protons (δ 9.8–10.2 ppm), and nitrile carbons (δ 115–120 ppm). Use deuterated solvents (CDCl3 or DMSO-d6) to avoid interference .

- FT-IR : Confirm formyl (C=O stretch at ~1680 cm⁻¹) and nitrile (C≡N stretch at ~2220 cm⁻¹) functional groups.

- X-ray crystallography : Resolve spatial arrangements, bond angles, and torsional strain in the pyrrole-benzonitrile system .

Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Answer:

- Functional group modification : Replace the formyl group with acetyl or boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) for cross-coupling reactions .

- Bioisosteric replacements : Substitute the nitrile with carboxylic acid or amide groups to modulate solubility and binding affinity.

- Molecular docking : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., dihydrofolate reductase) and prioritize derivatives for synthesis .

Advanced: What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer:

- Catalyst optimization : Use Pd(OAc)2 with ligands like SPhos or XPhos to enhance catalytic activity.

- Solvent system : Employ DMF/H2O (3:1) with K2CO3 as a base to improve solubility of boronate intermediates .

- Temperature control : Maintain reactions at 80–100°C under argon to prevent side reactions.

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate pure products .

Basic: How is the purity of synthesized batches validated?

Answer:

- HPLC : Use a reversed-phase C18 column (UV detection at 254 nm) with a gradient eluent (acetonitrile/water). Purity >95% is typically required for biological assays .

- Melting point analysis : Compare observed melting points (e.g., 106–108°C for related nitriles) with literature values to detect impurities .

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Advanced: How do steric and electronic effects influence the reactivity of the pyrrole ring?

Answer:

- Steric effects : The 2,5-dimethyl groups hinder electrophilic substitution at the pyrrole’s β-positions, directing reactions to the formyl or benzonitrile moieties.

- Electronic effects : The electron-withdrawing nitrile group deactivates the benzene ring, reducing its reactivity in Friedel-Crafts alkylation. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme inhibition assays : Test against kinases or reductases using spectrophotometric methods (e.g., NADH depletion at 340 nm for dihydrofolate reductase) .

- Cellular uptake studies : Use Chinese hamster ovary (CHO) cells with LC-MS/MS to quantify intracellular concentrations and correlate with activity .

- Cytotoxicity screening : Employ MTT assays (IC50 determination) on cancer cell lines (e.g., HeLa or MCF-7) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of nitrile vapors.

- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can computational tools predict metabolic pathways for this compound?

Answer:

- In silico metabolism prediction : Use databases like PISTACHIO or REAXYS to identify potential cytochrome P450 oxidation sites (e.g., formyl or pyrrole groups).

- ADMET profiling : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and toxicity risks based on logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.